molecular formula C12H14N2 B11905724 ((4-Methylnaphthalen-1-yl)methyl)hydrazine CAS No. 887592-72-5

((4-Methylnaphthalen-1-yl)methyl)hydrazine

Cat. No.: B11905724
CAS No.: 887592-72-5
M. Wt: 186.25 g/mol
InChI Key: QEJLWJAUWYTTCV-UHFFFAOYSA-N
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Description

((4-Methylnaphthalen-1-yl)methyl)hydrazine is an organic compound with the molecular formula C12H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-methylnaphthalen-1-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Methylnaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 4-methylnaphthalene with formaldehyde and hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired hydrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

((4-Methylnaphthalen-1-yl)methyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones or aldehydes, while reduction can produce simpler hydrazine derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Preliminary studies have indicated that ((4-Methylnaphthalen-1-yl)methyl)hydrazine may exhibit anticancer properties. The compound's structure allows for specific interactions with biological targets, which could lead to the development of novel anticancer agents. Research is ongoing to elucidate its mechanisms of action and efficacy against various cancer cell lines .
  • Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity. Studies have shown that derivatives of hydrazine, including those similar to this compound, can inhibit the growth of certain bacterial strains, making them potential candidates for developing new antibiotics .
  • Neuroprotective Effects : Some research indicates that hydrazine derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Investigations into the neuroprotective mechanisms of this compound are warranted to explore its therapeutic potential further .

Material Science Applications

This compound's unique chemical structure also lends itself to applications in materials science:

  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties .
  • Dyes and Pigments : Due to its aromatic nature, this compound may find applications in the development of dyes and pigments used in various industries, including textiles and coatings .

Case Study 1: Anticancer Activity

One study explored the cytotoxic effects of hydrazine derivatives on cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer types, suggesting a need for further development as potential chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another investigation, researchers tested various hydrazine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed promising antibacterial activity, indicating that this compound could be a candidate for further antimicrobial development .

Mechanism of Action

The mechanism of action of ((4-Methylnaphthalen-1-yl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4-Methylnaphthalen-1-yl)methyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazine group allows for versatile reactivity, making it a valuable compound in various synthetic and research applications .

Biological Activity

((4-Methylnaphthalen-1-yl)methyl)hydrazine is an organic compound with the molecular formula C₁₂H₁₄N₂, and a molecular weight of approximately 186.26 g/mol. Its structure consists of a naphthalene ring substituted at the 4-position with a methyl group, linked to a hydrazine moiety via a methyl bridge. This unique configuration suggests potential applications in pharmaceuticals and materials science due to its distinctive chemical properties and biological activities.

Synthesis

The synthesis of this compound typically follows the reaction:

4 Methylnaphthalene+Hydrazine((4Methylnaphthalen 1 yl)methyl)hydrazine\text{4 Methylnaphthalene}+\text{Hydrazine}\rightarrow ((4-\text{Methylnaphthalen 1 yl})\text{methyl})\text{hydrazine}

This synthetic pathway allows for the exploration of derivatives that may exhibit enhanced biological or chemical properties, which are critical for drug development and other applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an active pharmaceutical ingredient. Key areas of research include:

  • Antioxidant Activity : Compounds similar to this compound have shown significant antioxidant properties. For instance, related hydrazine derivatives have been evaluated using the DPPH assay, revealing IC50 values that indicate their effectiveness in scavenging free radicals .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against various strains. The mechanism likely involves interactions with bacterial cell walls, leading to inhibition of growth .
  • Cytotoxic Effects : Research indicates that this compound may possess cytotoxic properties against cancer cell lines, suggesting its potential role in cancer therapy. For example, derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound and its analogs:

  • Antioxidant Studies :
    • A study on related Schiff base ligands highlighted their superior antioxidant activity compared to traditional antioxidants like ascorbic acid, with IC50 values significantly lower than those of control substances .
  • Antibacterial Activity :
    • A comparative analysis demonstrated that certain hydrazine derivatives exhibited effective antibacterial action against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.625 μg/mL to 62.5 μg/mL for various strains, indicating promising therapeutic potential .
  • Cytotoxicity Assessment :
    • In vitro testing on MCF-7 cells revealed that specific hydrazine derivatives led to significant reductions in cell viability at concentrations as low as 25 µM, demonstrating their potential use as anticancer agents .

Comparative Analysis of Related Compounds

A comparative analysis highlights the differences in biological activities among structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-MethylhydrazineSimple hydrazine derivativeUsed as a propellant and in synthesis
4-Aminomethyl-naphthaleneAmino group instead of hydrazineExhibits different reactivity
2-HydrazinylphenolHydrazine linked to phenolic structureKnown for antioxidant properties
This compound Naphthalene ring with hydrazinePotential for drug development

Properties

CAS No.

887592-72-5

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

(4-methylnaphthalen-1-yl)methylhydrazine

InChI

InChI=1S/C12H14N2/c1-9-6-7-10(8-14-13)12-5-3-2-4-11(9)12/h2-7,14H,8,13H2,1H3

InChI Key

QEJLWJAUWYTTCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CNN

Origin of Product

United States

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